molecular formula C15H11ClN2O B8678734 4-Chloro-2-(2-methoxyphenyl)quinazoline

4-Chloro-2-(2-methoxyphenyl)quinazoline

Cat. No. B8678734
M. Wt: 270.71 g/mol
InChI Key: LOIPKUGWLXCWBV-UHFFFAOYSA-N
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Patent
US08324226B2

Procedure details

A solution of 2-(2-methoxy-phenyl)-quinazolin-4-ol (2.94 g, 11.65 mmol) in phosphorus oxychloride (60 mL) was heated to reflux for 4.5 hours. The orange reaction mixture was concentrated and the resulting gum was treated with ice-cold saturated sodium bicarbonate (200 mL) and extracted with ethyl acetate (2×200 mL). The organic layers were combined, dried (MgSO4) and concentrated to give the title compound as a yellow solid (2.92 g, 93%).
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:18]=[C:17](O)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[N:18]=1

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(=N1)O
Name
Quantity
60 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.5 hours
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The orange reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the resulting gum was treated with ice-cold saturated sodium bicarbonate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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